2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
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Overview
Description
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine typically involves the nitration of 2-chloro-6-methylpyridine followed by amination. One common synthetic route starts with 2-chloro-6-methylpyridine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-methyl-3-nitropyridine. This intermediate is then subjected to amination using dimethylamine under controlled conditions to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and amination steps are optimized for industrial efficiency, often involving continuous flow processes and automated systems .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2-chloro-N,6-dimethyl-3-aminopyridin-4-amine.
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethyl-3-nitropyridine: Similar structure but lacks the amino group.
2-Chloro-6-methyl-3-nitropyridine: Lacks one methyl group and the amino group.
2-Chloro-3-nitro-6-methylpyridine: Similar but with different substitution pattern.
Uniqueness
2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is unique due to the presence of both the nitro and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N,6-dimethyl-3-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-3-5(9-2)6(11(12)13)7(8)10-4/h3H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSGBJKJSNTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467493 |
Source
|
Record name | 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182257-03-0 |
Source
|
Record name | 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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